molecular formula C17H28N6O B5356782 1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine

1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine

Numéro de catalogue B5356782
Poids moléculaire: 332.4 g/mol
Clé InChI: YOPBZBAOMGALAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine irreversibly binds to the ATP-binding site of the mutated EGFR, inhibiting its activity and preventing the downstream signaling pathways that promote cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a high selectivity for the mutated EGFR, leading to a lower incidence of side effects compared to first and second-generation EGFR TKIs. It has also been shown to have a favorable pharmacokinetic profile, with a longer half-life and better bioavailability.

Avantages Et Limitations Des Expériences En Laboratoire

1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine has been widely used in preclinical studies to investigate the mechanism of resistance to EGFR TKIs and to develop new therapeutic strategies for NSCLC. However, its high cost and limited availability may pose a challenge for some research groups.

Orientations Futures

Future research on 1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine should focus on the development of combination therapies with other targeted agents or immunotherapies to overcome resistance and improve the overall response rate and survival in NSCLC patients. The role of this compound in the treatment of other cancers with EGFR mutations should also be investigated. Furthermore, the development of new biomarkers to predict the response to this compound and monitor treatment efficacy should be explored.

Méthodes De Synthèse

1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine is synthesized by reacting 4-(methanesulfonyl)-2-nitrobenzoic acid with 4-methyl-1-piperazinecarboxylic acid to form the intermediate 1-(4-methyl-1-piperazinyl)-4-(methanesulfonyl)-2-nitrobenzene. This intermediate is then reacted with 5-chloro-4-(4-methyl-1-piperazinyl)-2-pyrimidinecarbonitrile to form this compound.

Applications De Recherche Scientifique

1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is the most common cause of resistance to first and second-generation EGFR TKIs. This compound has been shown to have a higher selectivity for the mutated EGFR, leading to a better response rate and longer progression-free survival in patients.

Propriétés

IUPAC Name

(4-aminoazepan-1-yl)-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-13-15(16(24)22-6-3-4-14(18)5-7-22)12-19-17(20-13)23-10-8-21(2)9-11-23/h12,14H,3-11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPBZBAOMGALAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCCC(CC2)N)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.